Product packaging for 2-(Difluoromethoxy)isonicotinonitrile(Cat. No.:CAS No. 943845-24-7)

2-(Difluoromethoxy)isonicotinonitrile

Cat. No.: B1391509
CAS No.: 943845-24-7
M. Wt: 170.12 g/mol
InChI Key: FTAIBGRHEXLHRZ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-(Difluoromethoxy)isonicotinonitrile (CAS 943845-24-7) is a fluorinated heterocyclic compound with the molecular formula $$ \text{C}7\text{H}4\text{F}2\text{N}2\text{O} $$ and a molecular weight of 170.12 g/mol. Its IUPAC name, 2-(difluoromethoxy)pyridine-4-carbonitrile , reflects its structural composition: a pyridine ring substituted with a nitrile group (-C≡N) at the 4-position and a difluoromethoxy group (-OCF$$_2$$H) at the 2-position. The compound belongs to the class of isonicotinonitriles , which are derivatives of pyridine-4-carbonitrile. Key identifiers include:

Property Value
Molecular Formula $$ \text{C}7\text{H}4\text{F}2\text{N}2\text{O} $$
SMILES C1=CN=C(C=C1C#N)OC(F)F
InChI Key FTAIBGRHEXLHRZ-UHFFFAOYSA-N
Synonyms 2-(Difluoromethoxy)pyridine-4-carbonitrile, CHEMBL4542882

The pyridine ring provides aromatic stability, while the nitrile and difluoromethoxy groups introduce polar and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century, with Alexander Borodin’s 1862 work on halogen exchange reactions marking an early milestone. Borodin’s method of replacing chlorine with fluorine using potassium hydrogen difluoride laid the groundwork for modern fluorination techniques. By the 20th century, advancements such as the Schiemann reaction (1927) enabled the practical synthesis of fluoroaromatic compounds, including heterocycles like pyridine derivatives.

The development of This compound aligns with the broader industrial focus on fluorinated heterocycles, which gained momentum during World War II with the demand for thermally stable materials like polytetrafluoroethylene (PTFE). Post-war research expanded into pharmaceuticals and agrochemicals, where fluorine’s unique properties—such as enhanced metabolic stability—became critical.

Significance in Fluorinated Heterocycle Research

Fluorinated heterocycles are pivotal in medicinal chemistry due to their ability to modulate bioavailability and target affinity. The difluoromethoxy group in this compound enhances lipophilicity and electron-withdrawing capacity, making it a valuable scaffold for drug discovery. For example:

  • Bioisosteric replacement : The difluoromethoxy group mimics hydroxyl or methoxy groups while resisting oxidative metabolism.
  • Enzymatic inhibition : Fluorinated pyridines are explored as kinase inhibitors and antimicrobial agents due to their ability to form hydrogen bonds with biological targets.

Comparative studies highlight its structural kinship with bioactive analogs:

Compound CAS Number Key Feature
2-(Trifluoromethoxy)isonicotinonitrile 1215670-87-3 Trifluoromethoxy substitution
4-(Difluoromethoxy)pyridine 943843-27-4 Positional isomer

These analogs underscore the role of fluorine placement in tuning electronic and steric properties.

Overview of Carbon-Fluorine Bond Properties

The carbon-fluorine (C–F) bond is among the strongest in organic chemistry, with a bond dissociation energy (BDE) of ~130 kcal/mol. Key attributes include:

  • High electronegativity : Fluorine’s electronegativity (4.0) induces a polar $$ \text{C}^{\delta+}\text{-F}^{\delta-} $$ bond, enhancing dipole interactions.
  • Short bond length : At ~1.35 Å, the C–F bond is shorter than C–Cl or C–Br bonds, contributing to kinetic stability.
  • Inductive effects : Fluorine’s electron-withdrawing nature deactivates aromatic rings toward electrophilic substitution, directing reactivity to specific positions.

In This compound , the C–F bonds stabilize the molecule against metabolic degradation while promoting interactions with hydrophobic protein pockets. This dual role underscores its utility in designing long-acting therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2N2O B1391509 2-(Difluoromethoxy)isonicotinonitrile CAS No. 943845-24-7

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAIBGRHEXLHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673300
Record name 2-(Difluoromethoxy)pyridine-4-carbonitrile
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Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943845-24-7
Record name 2-(Difluoromethoxy)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943845-24-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)pyridine-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

Primary Synthetic Route:

  • The most common synthetic pathway starts from 2-hydroxyisonicotinonitrile, which undergoes reaction with difluoromethylating agents to introduce the difluoromethoxy group at the 2-position of the pyridine ring.
  • Typical difluoromethylating reagents include sodium chlorodifluoroacetate or other chlorodifluoromethyl sources.
  • The reaction is often conducted in polar aprotic solvents such as acetonitrile.
  • Reaction temperatures are generally maintained around 80°C in sealed tubes to promote efficient conversion.
  • The reaction time is usually overnight (approximately 12-16 hours) to ensure complete transformation.

Example Reaction Conditions and Yields:

Step Reactants Solvent Temperature Time Yield Notes
Difluoromethylation of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-hydroxy-5-(boronate) pyridine + sodium chlorodifluoroacetate Acetonitrile 80°C (sealed tube) Overnight 53% Purification by flash chromatography; product confirmed by MS and NMR

This method yields the difluoromethoxy-substituted pyridine with moderate efficiency and good purity.

Organometallic Intermediate Approach

  • An alternative preparative method involves the generation of an organometallic intermediate via metalation of 5-bromo-2-(difluoromethoxy)pyridine using a TurboGrignard reagent (isopropylmagnesium lithium chloride complex) in tetrahydrofuran (THF).
  • The intermediate is then reacted with electrophilic boron reagents such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford boronate esters.
  • This route is useful for further functionalization and derivatization of the pyridine ring.
  • Reaction conditions typically involve cooling to 0°C initially, then warming to 20°C with stirring for 2 hours, followed by addition of the boronate reagent and further stirring for about 70 minutes.
  • Work-up includes quenching with saturated ammonium chloride and extraction.
Step Reactants Solvent Temperature Time Yield Notes
Metalation and borylation of 5-bromo-2-(difluoromethoxy)pyridine 5-bromo-2-(difluoromethoxy)pyridine + TurboGrignard + boronate reagent THF 0-20°C ~3 h total 86% Product used without further purification; confirmed by 1H and 19F NMR

This approach is advantageous for high yield and facilitates subsequent cross-coupling reactions for complex molecule synthesis.

Industrial Production Considerations

  • Industrial scale production follows similar synthetic routes but emphasizes optimization of reaction parameters to maximize yield and purity while minimizing by-products.
  • Control of temperature, solvent choice, reagent stoichiometry, and reaction time are critical.
  • Purification steps such as flash chromatography or crystallization are adapted for scale-up.
  • Process intensification techniques, including continuous flow reactors, may be employed to improve efficiency and safety.
  • The key reaction in the preparation of 2-(Difluoromethoxy)isonicotinonitrile is the nucleophilic substitution of the hydroxy group by a difluoromethoxy moiety.
  • Sodium chlorodifluoroacetate acts as a difluoromethylating agent, generating difluorocarbene or related reactive species that facilitate the formation of the difluoromethoxy substituent.
  • Metalation steps involve formation of organomagnesium intermediates that enable subsequent electrophilic substitution or coupling.
Method Starting Material Key Reagents Solvent Temperature Reaction Time Yield Advantages Limitations
Difluoromethylation of 2-hydroxy-5-boronate pyridine 2-hydroxy-5-(boronate)pyridine Sodium chlorodifluoroacetate Acetonitrile 80°C (sealed tube) Overnight 53% Direct introduction of difluoromethoxy group Moderate yield, requires purification
Organometallic intermediate formation and borylation 5-bromo-2-(difluoromethoxy)pyridine TurboGrignard + boronate reagent THF 0-20°C ~3 h 86% High yield, useful intermediate for further synthesis Requires handling of organometallic reagents
Industrial scale optimization 2-hydroxyisonicotinonitrile Difluoromethylating agents Various Controlled Optimized High (varies) Scalable, optimized purity and yield Process complexity
  • The difluoromethoxy group enhances the compound's stability and reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.
  • The presence of fluorine atoms increases lipophilicity and potentially biological activity, which is why precise synthetic control is essential.
  • Yields reported vary depending on scale and purification methods, with organometallic intermediate approaches generally providing higher yields.
  • Analytical confirmation of product identity and purity is typically performed using nuclear magnetic resonance (NMR) spectroscopy (^1H, ^19F), mass spectrometry (MS), and chromatographic techniques.

The preparation of this compound is primarily achieved via difluoromethylation of hydroxy-substituted isonicotinonitrile derivatives under controlled conditions. Two main synthetic approaches prevail: direct difluoromethylation using sodium chlorodifluoroacetate and organometallic intermediate formation followed by borylation. Both methods have been validated in laboratory and industrial settings, with yields ranging from moderate to high. Optimization of reaction parameters is crucial for maximizing product yield and purity, especially for scale-up applications. The compound’s unique fluorinated structure makes it a valuable scaffold for further chemical modifications in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various difluoromethoxy-substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(difluoromethoxy)isonicotinonitrile, highlighting substituent variations and their implications:

Compound Name Substituent Positions Substituents Similarity Score Key Properties/Applications
This compound 2 Difluoromethoxy Reference High lipophilicity, metabolic stability
3,5-Difluoroisonicotinonitrile 3,5 Fluoro 0.66 Increased electronegativity; potential kinase inhibition
6-Fluoro-2-methoxynicotinonitrile 2,6 Methoxy, Fluoro 0.65 Lower lipophilicity; improved solubility
2-Chloro-6-methoxyisonicotinonitrile 2,6 Chloro, Methoxy 0.67 Enhanced reactivity for cross-coupling
2-(Piperazin-1-yl)isonicotinonitrile 2 Piperazinyl Basic substituent; CNS drug scaffolds

Key Observations:

  • Lipophilicity : Fluorinated substituents (e.g., difluoromethoxy) increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Synthetic Utility: Compounds like 2-chloro-6-methoxyisonicotinonitrile (similarity 0.67) are preferred intermediates in Suzuki-Miyaura couplings due to the chloro group’s reactivity, whereas the target compound’s difluoromethoxy group may necessitate specialized fluorination techniques .

Biological Activity

Overview

2-(Difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O and a molecular weight of 170.12 g/mol. It features a difluoromethoxy group attached to an isonicotinonitrile structure, which contributes to its unique chemical and biological properties. The compound's structure includes a pyridine ring, which enhances its lipophilicity and may influence its biological activity significantly.

The presence of the difluoromethoxy group in this compound enhances its stability and reactivity compared to similar compounds. It is characterized by:

  • Molecular Formula : C7H4F2N2O
  • Molecular Weight : 170.12 g/mol
  • IUPAC Name : 2-(difluoromethoxy)pyridine-4-carbonitrile
  • Canonical SMILES : C1=CN=C(C=C1C#N)OC(F)F

The mechanism of action for this compound is not thoroughly documented; however, it is hypothesized that the difluoromethoxy group enhances binding affinity to various biological targets, such as enzymes and receptors. This interaction may modulate enzyme activity, potentially leading to various biological responses.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityNotable Features
2-(Trifluoromethoxy)isonicotinonitrile1215670-87-3HighContains trifluoromethoxy group; potential bioactivity
4-(Difluoromethoxy)pyridine943843-27-4ModeratePyridine derivative with difluoromethoxy group
5-Amino-2-(trifluoromethyl)isonicotinonitrile1268516-11-5ModerateAmino group enhances biological interactions

Case Studies and Research Findings

As of now, there are no published studies explicitly detailing the biological activity or mechanism of action of this compound. However, ongoing research into similar compounds suggests that fluorinated heterocycles can exhibit significant bioactivity due to their unique electronic properties and ability to interact with biological targets.

Potential Applications in Research

  • Medicinal Chemistry : The compound can be utilized as a building block for synthesizing novel pharmaceuticals.
  • Biochemical Studies : Interaction studies could explore its binding affinity to various targets, contributing to understanding enzyme mechanisms.
  • Agrochemical Development : Given its chemical properties, it may also find applications in developing agrochemicals with enhanced efficacy.

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)isonicotinonitrile, and how can impurities be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(Difluoromethoxy)phenylacetonitrile are synthesized via substitution of halogenated precursors with difluoromethoxy groups under basic conditions . To minimize impurities, reaction parameters (e.g., temperature, stoichiometry) must be tightly controlled. Chromatographic techniques (HPLC or GC-MS) are recommended for monitoring intermediates, as described in pantoprazole-related impurity profiling . Post-synthetic purification via recrystallization or column chromatography can further reduce byproducts like sulfones or overoxidized derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection is widely used for purity assessment, as demonstrated in pharmacopeial standards for structurally similar compounds (e.g., pantoprazole sodium) . Relative retention times and peak area ratios help quantify impurities below 0.15% .
  • Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the difluoromethoxy group’s presence, while 1H^{1}\text{H} NMR and IR spectroscopy validate the isonicotinonitrile backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s physicochemical properties compared to trifluoromethoxy or methoxy analogs?

  • Methodological Answer : The difluoromethoxy group enhances lipophilicity (logP\log P) and metabolic stability compared to methoxy groups, as shown in analogs like 2-(4-(Trifluoromethoxy)phenyl)ethanol . Computational modeling (e.g., DFT calculations) can predict electronic effects on the pyridine ring’s reactivity. Experimental comparisons involve measuring solubility, partition coefficients, and stability under oxidative conditions (e.g., using H2_2O2_2) .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Metabolic Profiling : Assess hepatic metabolism using microsomal assays to identify unstable metabolites that may reduce in vivo efficacy .
  • Formulation Optimization : Encapsulation in liposomes or PEGylation can improve bioavailability, addressing discrepancies caused by poor membrane permeability .
  • Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm direct binding to intended biological targets .

Q. How can reaction conditions be optimized to prevent overoxidation of intermediates during synthesis?

  • Methodological Answer :
  • Oxidant Selection : Replace aggressive oxidants (e.g., mCPBA) with milder alternatives like urea-hydrogen peroxide adducts to minimize sulfone formation .
  • Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to detect early-stage overoxidation and adjust reaction parameters dynamically .
  • Protective Groups : Temporarily block reactive sites (e.g., nitrile groups) with trimethylsilyl chloride to prevent undesired side reactions .

Data-Driven Analysis Questions

Q. What structural features of this compound contribute to its potential as a kinase inhibitor?

  • Methodological Answer :
  • Docking Studies : Molecular docking with kinase ATP-binding pockets (e.g., EGFR or BRAF) reveals interactions between the nitrile group and conserved lysine residues .
  • SAR Analysis : Compare inhibitory activity of analogs (e.g., 2-(2,5-Difluoro-phenyl)-nicotinonitrile) to identify critical substituents. Fluorine atoms at specific positions enhance binding affinity by filling hydrophobic pockets .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 9–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolyzed carboxylic acids) .
  • Arrhenius Modeling : Predict shelf-life by calculating activation energy (EaE_a) of degradation pathways using accelerated stability data .

Comparative Research Questions

Q. How does this compound compare to its non-fluorinated analogs in terms of reactivity and bioactivity?

  • Methodological Answer :
  • Reactivity : Fluorine’s electronegativity reduces electron density on the pyridine ring, slowing nucleophilic aromatic substitution but enhancing electrophilic reactivity. Kinetic studies using Hammett plots quantify these effects .
  • Bioactivity : Fluorinated analogs often show higher potency in enzyme inhibition assays (e.g., IC50_{50} values for cytochrome P450 isoforms) due to improved target binding and metabolic resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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